molecular formula C23H29N3O2S2 B151723 Thiothixene CAS No. 3313-26-6

Thiothixene

Cat. No. B151723
CAS RN: 3313-26-6
M. Wt: 443.6 g/mol
InChI Key: GFBKORZTTCHDGY-UWVJOHFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiothixene in the Treatment of Psychiatric Disorders

Thiothixene is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychoses. It has been evaluated in various clinical settings, including its use in geriatric patients with chronic organic brain syndrome. A study involving 42 geriatric patients showed no significant difference between thiothixene and placebo, suggesting that while thiothixene is safe for this population, its efficacy for this particular condition is not conclusive .

Efficacy in Agitated Dementia Patients

In a study of behaviorally agitated dementia patients in nursing homes, thiothixene demonstrated significant efficacy in reducing agitation compared to placebo. The study involved 33 subjects over an 11-week period, followed by a 6-week crossover period. The results indicated that symptoms tended to return after discontinuation of thiothixene, but there were no significant changes in cognitive or daily living assessments, and side effects were not significantly different from placebo .

Injectable Long-Term Control-Released In Situ Gels

An innovative approach to administering thiothixene involves the use of injectable long-term control-released in situ gels. This method was developed to address the challenge of consistent medication adherence in patients with behavioral disturbances. The in situ gel, based on polylactic acid (PLA), showed promising results in both in vitro and in vivo studies, indicating a long-term release period and good histocompatibility without significant inflammatory reactions .

Broad-Spectrum Screening

Thiothixene has been studied for its potential as both an antipsychotic and antidepressant. In a broad-spectrum screening involving schizophrenic and depressed patients, thiothixene showed high efficacy in improving symptoms in both groups. The study highlighted that thiothixene's side effects were primarily related to weight gain, extrapyramidal syndromes, anticholinergic effects, and sedation .

Anxiolytic Properties

The anxiolytic properties of thiothixene have been explored, with studies indicating that it may be beneficial in the symptomatic treatment of anxious neurotic out-patients. Thiothixene, a thioxanthene derivative, along with thioridazine, a phenothiazine derivative, were assessed for their role in treating anxiety symptoms .

Activation Properties

Thiothixene has been noted for its "activation" property, which refers to its ability to increase purposeful activity and improve patient performance. This property has been observed in clinical settings and has been quantitatively assessed through the use of sheltered workshop programs, providing an objective measure of the drug's activating effects .

Experiences with Thiothixene

Clinical experiences with thiothixene have shown varying effects, with some patients experiencing a stimulating effect and others a dampening effect on hallucinations and disturbed behavior. The optimal dose for most patients was found to be between 20 to 30 mg daily, and side effects were largely extrapyramidal in nature .

Scientific Research Applications

Management of Schizophrenia

  • Application Summary : Thiothixene is primarily used as an antipsychotic for the management of schizophrenia . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
  • Results or Outcomes : Thiothixene has been found to be effective in managing symptoms of schizophrenia, although its usage has declined in favor of atypical antipsychotics .

Treatment of Bipolar Disorder and Mania

  • Application Summary : Thiothixene is also used in the treatment of bipolar disorder and mania . It helps manage mood swings and reduces the frequency of manic episodes.
  • Results or Outcomes : Patients treated with Thiothixene have shown improvements in mood stability and a reduction in manic episodes .

Treatment of Behavioral Disturbances

  • Application Summary : Thiothixene is used in the treatment of various behavioral disturbances . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
  • Results or Outcomes : Patients treated with Thiothixene have shown improvements in behavior regulation .

Management of Acute Psychiatric Disorders

  • Application Summary : Thiothixene is used for the management of acute psychiatric disorders . It helps regulate behavior and thoughts, potentially exhibiting an anti-depressive effect .
  • Results or Outcomes : Thiothixene has been found to be effective in managing symptoms of acute psychiatric disorders .

Treatment of Anxiety

  • Application Summary : Thiothixene can exhibit anxiolytic properties, making it useful in the treatment of anxiety .
  • Results or Outcomes : Patients treated with Thiothixene have shown improvements in managing anxiety .

Management of Depression

  • Application Summary : Thiothixene can also exhibit anti-depressive properties, making it useful in the management of depression .
  • Results or Outcomes : Patients treated with Thiothixene have shown improvements in mood stability and a reduction in depressive episodes .

Safety And Hazards

Thiothixene can cause side effects such as dry mouth, blurred vision, nausea, vomiting, diarrhea, constipation, fast heartbeats, feeling restless, breast swelling or discharge, changes in weight or appetite, or swelling in hands or feet . It is not approved for use in older adults with dementia-related psychosis . It can also emit toxic fumes when it reacts with certain substances .

Future Directions

While Thiothixene is an effective treatment for schizophrenia, its use has declined in favor of atypical antipsychotics such as risperidone . Future research may focus on improving the safety profile of Thiothixene and exploring its potential uses in other conditions.

properties

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKORZTTCHDGY-UWVJOHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2091542
Record name (Z)-Thiothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L
Record name SID11532885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Thiothixene acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).
Record name Thiothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Thiothixene

Color/Form

White to tan crystals cis-, trans- mixture), White to tan crystalline powder

CAS RN

3313-26-6, 49746-04-5, 5591-45-7
Record name (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3313-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiothixene [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (Z)-Thiothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-Thiothixene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Thiothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015560
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiothixene
Reactant of Route 2
Reactant of Route 2
Thiothixene
Reactant of Route 3
Reactant of Route 3
Thiothixene
Reactant of Route 4
Reactant of Route 4
Thiothixene
Reactant of Route 5
Reactant of Route 5
Thiothixene
Reactant of Route 6
Reactant of Route 6
Thiothixene

Citations

For This Compound
9,310
Citations
DK Wyatt, LT Grady - Analytical Profiles of Drug Substances, 1990 - Elsevier
Publisher Summary This chapter discusses the thiothixene. Thiothixene was synthesized in 1967 as the third in a series of thioxanthene derivatives. The thioxanthene structure is similar …
Number of citations: 3 www.sciencedirect.com
DC Hobbs - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
The metabolism of thiothixene, as shown by studies with rats and dogs employing 35 S‐labeled drug, reflects the fundamental structural similarity of this thioxanthene derivative to other …
Number of citations: 26 onlinelibrary.wiley.com
A Weissman - Psychopharmacologia, 1968 - Springer
… psychopharmacological actions of thiothixene and compares them with those … thiothixene, thioproperazine. Geometric isomerism resulting from the unsaturated 9-position of thiothixene …
Number of citations: 31 link.springer.com
T Van Putten, PRA May, SR Marder - Archives of General …, 1984 - jamanetwork.com
• We studied the incidence of akathisia in two populations of newly admitted schizophrenic patients: one group was treated with haloperidol and the other group was treated with …
Number of citations: 218 jamanetwork.com
G Gardos, JO Cole - Archives of General Psychiatry, 1973 - jamanetwork.com
Dual action hypotheses have suggested that antipsychotic compounds may show a stimulating effect at low doses and an antipsychotic effect at higher doses. The clinical literature of …
Number of citations: 11 jamanetwork.com
C Sterlin, TA Ban, HE Lehmann, BM Saxena - 1970 - journals.sagepub.com
In the course of a systematic screen ing program all potentially psycho active substances which had been clini cally studied in our hospitals were test ed in regard to their effect on …
Number of citations: 11 journals.sagepub.com
SC Goldberg, SC Schulz, PM Schulz… - Archives of General …, 1986 - jamanetwork.com
… ¬ tions by Brinkley et al19 that low doses of thiothixene were effective in treating patients with BPD. More explicitly, the purpose of this study is to determine whether thiothixene is …
Number of citations: 398 jamanetwork.com
L Jacobsson, L Von Knorring, B Mattsson… - International …, 1976 - karger.com
… Each capsule of penfluridol contained 20 mg, and each one of thiothixene, 10 mg. To … penfluridol or thiothixene to be used on Monday morning; the other contained either thiothixene or …
Number of citations: 16 karger.com
JE Overall, LE Hollister, J Shelton… - Clinical …, 1969 - Wiley Online Library
… • 10 • 11 Consequently, we decided to study thiothixene in a … The plan of the present study was to use thiothixene in a … average therapeutic efficacy of thiothixene in comparison with …
Number of citations: 33 ascpt.onlinelibrary.wiley.com
SI Finkel, JS Lyons, RL Anderson… - … Journal of Geriatric …, 1995 - Wiley Online Library
… in the group crossed over to thiothixene. Thiothixene was significantly more effective than … crossed over from thiothixene to placebo. The results suggest the efficacy of low doses of …
Number of citations: 91 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.